molecular formula C9H7BrN2O2 B6336080 7-Bromo-1-methyl-quinazoline-2,4-dione CAS No. 1422209-78-6

7-Bromo-1-methyl-quinazoline-2,4-dione

Cat. No. B6336080
CAS RN: 1422209-78-6
M. Wt: 255.07 g/mol
InChI Key: UMHHDXUCBLSXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-methyl-quinazoline-2,4-dione is a marine-derived natural product found in Pyura sacciformis . It is a quinazoline derivative, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .


Synthesis Analysis

A series of twenty-nine new quinazoline-2,4-dione compounds were synthesized . The synthesis involved the use of a [32P]S1P binding assay . More details about the synthesis process can be found in the referenced papers .

Advantages and Limitations for Lab Experiments

7-Bromo-1-methyl-quinazoline-2,4-dione has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is available commercially. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is important to note that this compound is toxic and should be handled with caution.

Future Directions

There are a variety of potential future directions for research on 7-Bromo-1-methyl-quinazoline-2,4-dione. One potential direction is to further investigate its anti-cancer properties. Additionally, further research could be conducted to explore its mechanism of action and its interactions with DNA. Additionally, it could be useful to explore its potential applications in drug design and drug delivery. Finally, it could be useful to investigate its potential interactions with other compounds and its effects on other biochemical and physiological processes.

Synthesis Methods

7-Bromo-1-methyl-quinazoline-2,4-dione can be synthesized through a variety of methods. One method involves the reaction of 1-methyl-quinazoline-2,4-dione with bromine in an inert atmosphere. This reaction is usually carried out at room temperature and yields a product with a purity of over 95%. Another method involves the reaction of 1-methyl-quinazoline-2,4-dione with bromine in aqueous acetic acid. This reaction yields a product with a purity of over 90%.

Scientific Research Applications

7-Bromo-1-methyl-quinazoline-2,4-dione has been used in a variety of scientific research applications. One such application is as a reagent in organic synthesis. It has been used to synthesize various compounds, including quinazolines, quinolines, and quinoxalines. Additionally, it has been used as a substrate for biochemical and physiological studies. For example, it has been used to study the catalytic activity of enzymes, such as cytochrome P450 and cytochrome c oxidase.

properties

IUPAC Name

7-bromo-1-methylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-12-7-4-5(10)2-3-6(7)8(13)11-9(12)14/h2-4H,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHHDXUCBLSXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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